![molecular formula C15H9FN4O2 B11788150 5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both oxazole and oxadiazole rings, which are known for their significant biological activities. The incorporation of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzo[d]oxazole Ring: The initial step involves the formation of the benzo[d]oxazole ring. This can be achieved by reacting 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions.
Formation of Oxadiazole Ring: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the benzo[d]oxazole derivative with hydrazine hydrate and carbon disulfide, followed by cyclization.
Final Coupling: The final step involves the coupling of the oxadiazole derivative with an appropriate amine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and oxadiazole rings.
Reduction: Reduction reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Substitution reactions can be carried out using various electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
科学的研究の応用
5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the formulation of various chemical products.
作用機序
The mechanism of action of 5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(2-Fluorophenyl)benzo[d]oxazole: A simpler compound with similar structural features but lacking the oxadiazole ring.
1,3,4-Oxadiazol-2-amine: A compound with the oxadiazole ring but lacking the benzo[d]oxazole and fluorophenyl groups.
Uniqueness
5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the benzo[d]oxazole and oxadiazole rings, along with the presence of the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C15H9FN4O2 |
|---|---|
分子量 |
296.26 g/mol |
IUPAC名 |
5-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9FN4O2/c16-10-4-2-1-3-9(10)14-18-11-7-8(5-6-12(11)21-14)13-19-20-15(17)22-13/h1-7H,(H2,17,20) |
InChIキー |
VSCYLPHTDDUBSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


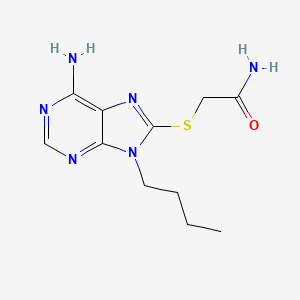
![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
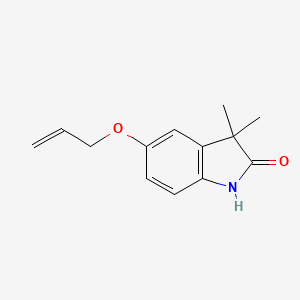
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)

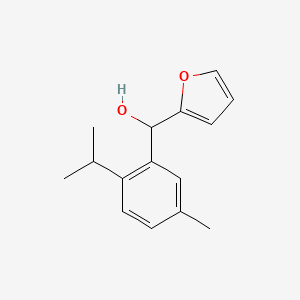
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
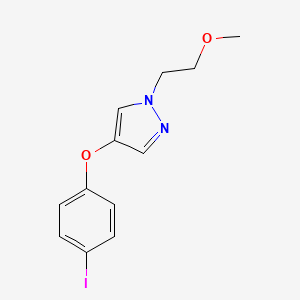
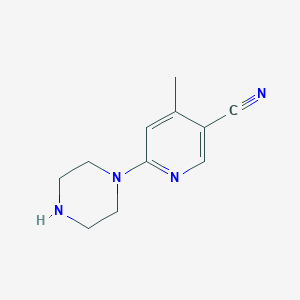


![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)

